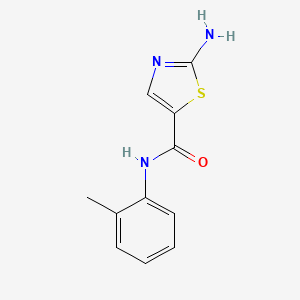
2-Amino-N-(o-tolyl)thiazole-5-carboxamide
Overview
Description
2-Amino-N-(o-tolyl)thiazole-5-carboxamide is a derivative of 2-aminothiazole, which is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives, including 2-Amino-N-(o-tolyl)thiazole-5-carboxamide, often involves the condensation of thiourea and an alpha-halo ketone . In a study by Wan and coworkers, a new thiazole derivative was synthesized and performed X-ray structure via single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide is based on the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research .Scientific Research Applications
Antitumor Activity
One of the prominent applications of thiazole derivatives is in the field of oncology. A study demonstrated potent antiproliferative activity against both hematological and solid tumor cell lines for a series of substituted thiazole-5-carboxamides. Specifically, these compounds were found to be potent Src/Abl kinase inhibitors. One compound exhibited complete tumor regressions in a K562 xenograft model of chronic myelogenous leukemia (CML) with low toxicity, highlighting its potential for oncology indications (Lombardo et al., 2004).
Corrosion Inhibition
Thiazole derivatives have also been studied for their corrosion inhibition properties. For instance, the presence of 2-Amino-4-(p-tolyl)thiazole (APT) among other thiazole derivatives showed preferred adsorption on steel surfaces, offering protection against corrosion in acidic solutions. This suggests applications in materials science, particularly in metal preservation and industrial maintenance (Khaled & Amin, 2009).
Antiviral Activity
Further, thiazole derivatives were synthesized and evaluated for their antiviral activity, showcasing potential as inhibitors of various viruses, including herpes and parainfluenza viruses. This suggests their potential application in antiviral drug development (Srivastava et al., 1977).
Antimicrobial Activity
Another significant application is in the development of antimicrobial agents. Thiazole and oxazole containing amino acids and peptides showed moderate antibacterial and antifungal activity against a range of pathogens, highlighting their potential in addressing antibiotic resistance (Stanchev et al., 1999).
Chemical Synthesis and Drug Development
Thiazole derivatives are also key intermediates in chemical syntheses and drug development. An efficient method was developed for the synthesis of thiazolyl carboxamide derivatives, which are significant for their biological activities. This method has applications in the efficient synthesis of drugs like dasatinib, a notable anti-cancer medication (Chen et al., 2009).
Future Directions
The future directions of research on 2-Amino-N-(o-tolyl)thiazole-5-carboxamide could involve further investigation of its potential as an anticancer therapeutic. The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs, and malignant disease is widely prevalent and considered to be one of the major challenges of this century . Therefore, investigating small molecule antitumor agents, such as 2-Amino-N-(o-tolyl)thiazole-5-carboxamide, which could decrease drug resistance and reduce unpleasant side effects, is more desirable .
properties
IUPAC Name |
2-amino-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-4-2-3-5-8(7)14-10(15)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVKMORRBPMRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(o-tolyl)thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



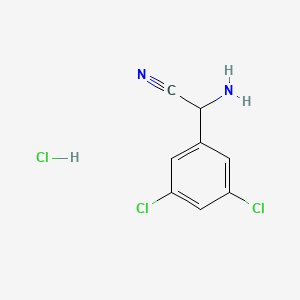
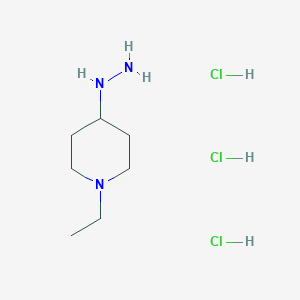
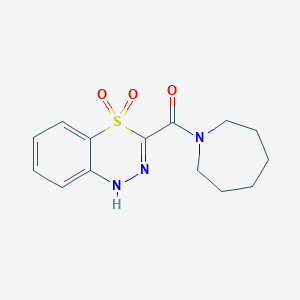
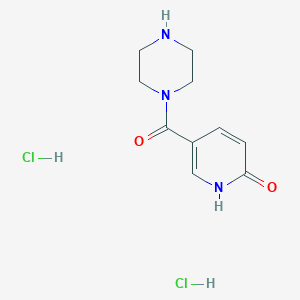
![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)

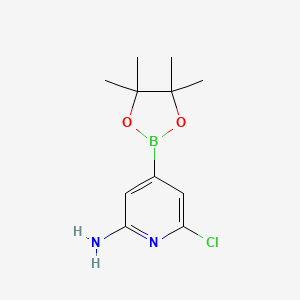
![7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane](/img/structure/B1520818.png)
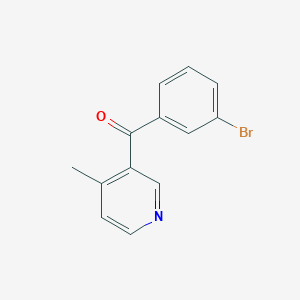
![2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride](/img/structure/B1520820.png)
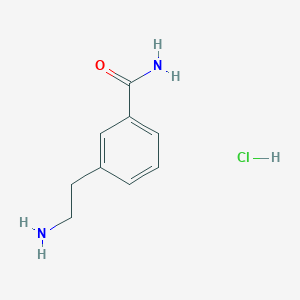
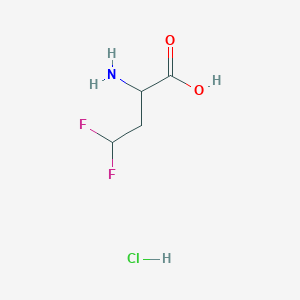
![2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1520826.png)
![tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate](/img/structure/B1520827.png)